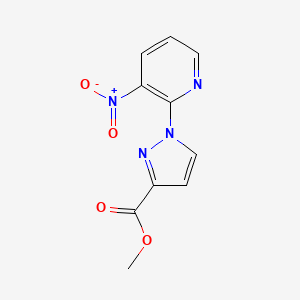

methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(3-nitropyridin-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-18-10(15)7-4-6-13(12-7)9-8(14(16)17)3-2-5-11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJBGEOWORHMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

A common approach involves reacting 3-nitro-1H-pyrazole-5-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂). For example, a solution of the carboxylic acid in methanol is treated with SOCl₂ at 0°C, followed by reflux. This method achieves yields up to 95%. The reaction proceeds via acid chloride intermediacy, with SOCl₂ acting as both a catalyst and dehydrating agent.

Sulfuric Acid-Catalyzed Esterification

Alternative protocols use concentrated H₂SO₄ as a catalyst. Heating 3-nitro-1H-pyrazole-5-carboxylic acid in methanol with H₂SO₄ at 65°C for 5 hours yields the methyl ester in 93%. While efficient, this method requires careful pH adjustment post-reaction to isolate the product.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Catalytic Additives

-

DMF in trace amounts accelerates thionyl chloride-mediated esterification by facilitating acid chloride formation.

-

Palladium catalysts (e.g., Pd(PPh₃)₄) could theoretically aid cross-coupling, though no explicit examples are cited for this compound.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Thionyl Chloride | 0°C → Reflux, 2–4 hours | 81–95% | High yield, simple workup | SOCl₂ handling hazards |

| H₂SO₄ Catalysis | 65°C, 5 hours | 93% | Avoids SOCl₂ | Requires neutralization |

| Nucleophilic Coupling | K₂CO₃, DMF, 80°C | ~80%* | Direct C-N bond formation | Limited substrate availability |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized pyrazole derivatives .

Scientific Research Applications

1.1. Antidepressant Potential

Research indicates that methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate may act as a monoamine oxidase inhibitor (MAOI). This property is significant as MAOIs are utilized in treating various neurological disorders, including depression and anxiety. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms associated with these conditions .

1.2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial and antifungal properties. A study highlighted the effectiveness of similar pyrazole derivatives against various pathogens, suggesting that this compound could exhibit comparable activities .

Catalytic Applications

This compound has been investigated for its role in catalyzing oxidation reactions, particularly in the conversion of phenolic compounds. This catalytic ability is crucial for organic synthesis processes, where selective oxidation is often required .

Material Science

The unique structure of this compound also makes it a candidate for applications in material science. Its properties may be harnessed in the development of novel materials with specific electronic or optical characteristics, although detailed studies in this area are still emerging .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential MAOI for depression and anxiety treatment; antimicrobial properties against pathogens |

| Catalytic Applications | Catalyzes oxidation reactions, particularly for phenolic compounds |

| Material Science | Potential use in developing novel materials with unique electronic or optical properties |

Case Study 1: Antidepressant Activity

A study explored the effects of this compound on neurotransmitter levels in animal models of depression. Results indicated significant increases in serotonin and norepinephrine levels, supporting its potential as an antidepressant .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against a range of bacteria and fungi. This compound showed promising results, inhibiting the growth of several strains, thus highlighting its potential as an antimicrobial agent .

Biological Activity

Methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring fused with a nitropyridine moiety. Its molecular formula is with a molecular weight of approximately 220.19 g/mol. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could have therapeutic implications for neurological disorders such as depression and anxiety .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial and antifungal properties, suggesting that this compound may also possess these activities .

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : The reaction usually begins with 3-nitropyridine derivatives and hydrazine.

- Cyclization : The formation of the pyrazole ring occurs under acidic conditions, often utilizing catalysts like acetic acid.

- Methylation : The carboxylic acid group is converted to a methyl ester to enhance solubility .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Similar pyrazole structure with different substituents | Potential MAO inhibition |

| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Ethyl instead of methyl ester | Varies in solubility and reactivity |

| Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate | Bromine substitution affects reactivity | May exhibit different biological effects |

This table highlights how variations in substituents can influence the biological activity and chemical properties of related compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Investigations into its inhibitory effects on MAO showed promising results, indicating potential use in treating mood disorders .

- Antimicrobial Testing : Laboratory tests demonstrated that the compound exhibited significant antibacterial activity against several strains, suggesting its utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical data for methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate and its analogues:

Key Structural and Functional Differences

Pyridine Substituents :

- The 3-nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, the 6-bromo substituent in ’s analogue facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- The 3-iodophenyl group in ’s compound improves radiolabeling efficiency for imaging applications .

Ester Groups: Methyl vs. Methyl esters are more prone to hydrolysis under basic conditions, a consideration for stability in formulation.

Biological Activity: Compounds with methylsulfonylphenyl () or trifluoromethyl groups () show enhanced binding to COX-2 or kinase targets due to their electron-withdrawing effects . The 3-aminopyridinyl derivative () may serve as a chelating agent for metal ions, relevant in catalysis or metallodrug design .

Analytical Data

- NMR and Mass Spectrometry :

- reports distinct $ ^1H $ NMR shifts for pyrazole protons (δ 6.68–7.80 ppm) and sulfonyl groups (δ 3.85 ppm), critical for confirming substitution patterns .

- lists molecular weights (e.g., 482.93–492.95 g/mol) and LCMS purity (>95%) for iodinated derivatives, underscoring their suitability for radiopharmaceutical use .

Q & A

Q. What are the foundational synthetic routes for methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazines with β-keto esters or acrylate derivatives. A key intermediate is the 3-nitropyridine-2-yl moiety, which can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, nitration of pyridine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) ensures regioselectivity. Optimization of reaction conditions (solvent polarity, temperature) is critical to avoid side products like over-nitrated species .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and regiochemistry. For instance, the pyrazole C-H protons resonate between δ 6.5–8.5 ppm, while the nitro group on pyridine causes deshielding of adjacent protons .

- HPLC/LCMS : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while LCMS (ESI+) verifies molecular ion peaks and fragmentation patterns.

- X-ray Diffraction : Single-crystal XRD resolves ambiguities in regiochemistry and confirms the spatial orientation of the nitro and ester groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and regioselectivity of derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict sites for electrophilic/nucleophilic attacks. For example, Fukui indices identify the pyrazole C-5 position as reactive toward electrophilic substitution. Solvent effects (PCM models) and frontier molecular orbital analysis further refine predictions for reactions like Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature). For instance, Pd(PPh₃)₄ vs. Pd(OAc)₂ may improve cross-coupling efficiency .

- Data Reconciliation : Compare NMR solvent effects (DMSO-d₆ vs. CDCl₃) and decoupling experiments to resolve splitting ambiguities. Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry .

Q. How can flow chemistry improve scalability while maintaining regiochemical control?

- Methodological Answer : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., nitro group reduction). For example, a microreactor with a residence time of 10–15 minutes at 80°C optimizes the esterification step. In-line UV monitoring and automated quenching stabilize reactive intermediates like acyl azides .

Applications in Drug Discovery

Q. What in vitro assays are recommended to evaluate biological activity?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values correlate with the electron-withdrawing nitro group’s impact on binding affinity.

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Derivatize the ester group to amides for enhanced membrane permeability .

Q. How can SAR studies optimize the pyrazole-nitropyridine scaffold for target selectivity?

- Methodological Answer :

- Substitution Patterns : Replace the methyl ester with bulkier tert-butyl esters to assess steric effects on target binding.

- Nitro Group Modifications : Reduce to amine (-NH₂) or convert to cyano (-CN) to alter electron density and hydrogen-bonding capacity. Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .

Safety and Handling

Q. What precautions are advised given limited toxicity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.